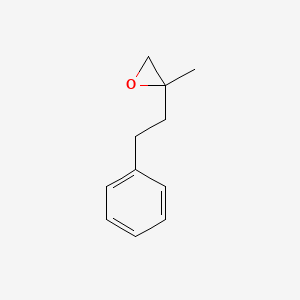

2-Methyl-2-phenethyloxirane

Description

2-Methyl-2-phenethyloxirane (C₁₁H₁₄O) is a 2,2-disubstituted epoxide featuring a methyl group and a phenethyl moiety attached to the oxirane ring. Its synthesis is commonly achieved via Corey-Chaykovsky epoxidation of the corresponding alkene precursor, as demonstrated in regioselective carbonylation studies . Key structural features include:

- Molecular Weight: 162.23 g/mol (calculated from C₁₁H₁₄O).

- Stereoelectronic Properties: The phenethyl group introduces steric bulk and electron-donating effects, influencing reactivity in ring-opening and deuteration reactions .

- NMR Data: ¹H NMR (500 MHz, CDCl₃) signals at δ 7.28–7.16 (m, aromatic), 2.92–2.64 (epoxide CH₂), and 1.31 (s, CH₃) confirm its structure .

This compound serves as a model substrate in titanocene(III)-mediated epoxide opening experiments, where its reactivity is modulated by Lewis acid catalysts . It also participates in deuteration studies, yielding 2-methyl-4-phenylbutan-2-d-1-ol with 91–92% efficiency and 93–97% deuterium incorporation (DI) .

Properties

Molecular Formula |

C11H14O |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

2-methyl-2-(2-phenylethyl)oxirane |

InChI |

InChI=1S/C11H14O/c1-11(9-12-11)8-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |

InChI Key |

ZNHGNSDJJWGXAY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CO1)CCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

2-Benzyl-2-methyloxirane (C₁₀H₁₂O)

- Structure : Substituted with a benzyl (Bn) group instead of phenethyl.

- Reactivity: Undergoes regioselective carbonylation to form monocarbonyl aldehydes with 99% yield under standard conditions .

- NMR Comparison : Similar methyl singlet (δ 1.31) but distinct aromatic splitting (δ 7.35–7.24) due to proximity of the benzyl group .

- Applications : Less sterically hindered than 2-methyl-2-phenethyloxirane, favoring faster reaction kinetics in Lewis acid-catalyzed processes.

2-Methyl-2-phenyloxirane (C₉H₁₀O, CAS 2085-88-3)

- Structure : Phenyl group replaces phenethyl, reducing chain length and steric bulk.

- Physical Properties : Lower molecular weight (134.18 g/mol) and higher volatility compared to this compound .

- Reactivity : Prone to Meinwald rearrangement under acidic conditions, forming aldehydes rather than ring-opened alcohols .

2-(4-Methoxyphenyl)-3-methyloxirane (Anethole Oxide, C₁₀H₁₂O₂)

- Structure : Methoxy substituent at the para position of the phenyl ring.

- Electronic Effects : The electron-donating methoxy group enhances electrophilic ring-opening reactivity in Friedel-Crafts alkylation .

- Applications: Used in flavor and fragrance industries due to its anise-like aroma, unlike the non-aromatic this compound.

ortho-para-BFDGE (C₁₉H₂₀O₄)

- Structure : A bis-epoxide with two oxirane rings linked via a biphenyl backbone .

- Reactivity: Multiple epoxide groups enable crosslinking in polymer synthesis, contrasting with the mono-functionality of this compound.

Comparative Data Table

Key Research Findings

- Steric Effects: The phenethyl group in this compound slows titanocene(III)-catalyzed epoxide opening compared to less bulky analogs like 2-benzyl-2-methyloxirane .

- Electronic Effects : Electron-donating groups (e.g., methoxy in Anethole oxide) enhance electrophilic attack, whereas electron-neutral phenethyl groups favor radical-mediated deuteration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.